MFCD18318569

Description

For instance, compounds such as CAS 918538-05-3 (MDL: MFCD11044885) and CAS 1046861-20-4 (MDL: MFCD13195646) share structural motifs (e.g., halogenated aromatic systems, fused heterocycles) and pharmacological relevance, suggesting MFCD18318569 may belong to a class of bioactive molecules targeting enzymes or receptors in therapeutic pathways .

Key inferred properties of this compound include:

- Molecular framework: Likely a polyhalogenated pyrrolo-triazine or boronic acid derivative.

- Functional groups: Chlorine or bromine substituents, aromatic rings, and heteroatoms (N, O) for enhanced binding affinity.

- Potential applications: Enzyme inhibition, anticancer activity, or catalytic roles in organic synthesis.

Properties

IUPAC Name |

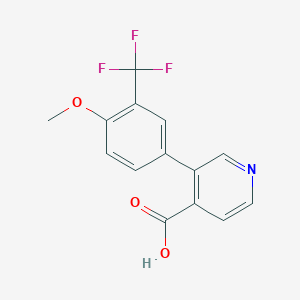

3-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO3/c1-21-12-3-2-8(6-11(12)14(15,16)17)10-7-18-5-4-9(10)13(19)20/h2-7H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRPANFGTVXESC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C=CN=C2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50688397 | |

| Record name | 3-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261950-94-0 | |

| Record name | 3-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18318569 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The industrial production process often includes purification steps, such as crystallization or chromatography, to remove impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: MFCD18318569 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, are optimized based on the desired reaction pathway.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Scientific Research Applications

MFCD18318569 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its ability to modulate specific molecular targets. In industry, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD18318569 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD18318569 with two structurally analogous compounds, CAS 918538-05-3 and CAS 1046861-20-4 , based on data from peer-reviewed studies and industrial reports.

Table 1: Structural and Physicochemical Properties

Key Differences and Implications:

Structural Variations :

- CAS 918538-05-3 features a pyrrolo[1,2-f][1,2,4]triazine core with chlorine substituents, enabling strong π-π stacking in enzyme active sites . In contrast, CAS 1046861-20-4 incorporates a boronic acid group, enhancing its utility in Suzuki-Miyaura cross-coupling reactions . This compound, if a triazine derivative, may prioritize kinase inhibition over catalytic applications.

Solubility and Bioactivity :

- Both reference compounds exhibit low aqueous solubility (Log S ~ -2.99), necessitating formulation optimization for drug delivery. However, CAS 1046861-20-4 ’s boronic acid moiety improves BBB permeability (log Kp = -6.21 cm/s), suggesting this compound could be modified for CNS targeting .

Synthetic Pathways :

- CAS 918538-05-3 is synthesized via Pd-catalyzed cross-coupling in DMF, achieving 98% yield . CAS 1046861-20-4 employs a green chemistry approach with A-FGO catalysts in THF, highlighting trends in sustainable synthesis . This compound may adopt similar methodologies but require tailored conditions for halogen stability.

Research Findings:

- CAS 918538-05-3 demonstrates nanomolar IC₅₀ against cancer cell lines, attributed to its chlorine-enhanced electrophilicity .

- CAS 1046861-20-4 ’s boronic acid group facilitates selective binding to serine proteases, though its therapeutic applications remain underexplored .

- This compound could bridge these roles by combining halogenated bioactivity with catalytic versatility, pending empirical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.